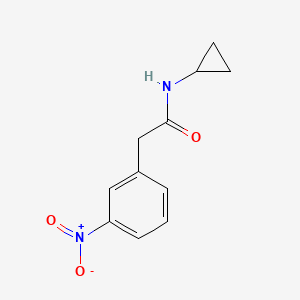

N-cyclopropyl-2-(3-nitrophenyl)acetamide

Description

N-Cyclopropyl-2-(3-nitrophenyl)acetamide is an acetamide derivative featuring a cyclopropylamine group attached to the acetamide nitrogen and a 3-nitrophenyl substituent at the α-carbon.

Synthesis of such compounds typically involves palladium-catalyzed α-arylation (as seen in related acetamides), where aryl halides react with α-chloroacetamides. For example, N-cyclopropyl-2-(p-tolyl)acetamide (6c) was synthesized via a similar method with a 67% yield . The nitro group could be introduced either pre- or post-arylation, depending on the stability of intermediates.

Properties

IUPAC Name |

N-cyclopropyl-2-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11(12-9-4-5-9)7-8-2-1-3-10(6-8)13(15)16/h1-3,6,9H,4-5,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDNAFSMBGPHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-nitrophenyl)acetamide typically involves the reaction of cyclopropylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-nitrophenyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Reduction: Formation of N-cyclopropyl-2-(3-aminophenyl)acetamide.

Oxidation: Formation of various oxidation products depending on the conditions.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-cyclopropyl-2-(3-nitrophenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Data for N-Cyclopropyl Acetamide Derivatives

Key Observations:

Substituent Effects on Physical Properties: The 3-nitrophenyl group (hypothetical for the target compound) increases polarity compared to non-nitrated analogues (e.g., 6c, 6d). This is evident in N-(3-nitrophenyl)acetamide (), which has a logP of ~1.2, suggesting moderate hydrophilicity . Tetrazole-containing derivatives (e.g., 2p) exhibit higher melting points (173–175°C) due to strong hydrogen-bonding networks, a property critical in crystal engineering .

Synthesis Yields :

- Palladium-catalyzed α-arylation (used for 6c, 6d) typically yields 55–75%, influenced by steric hindrance and electronic effects of substituents . The nitro group’s electron-withdrawing nature may reduce yields slightly compared to methyl or methoxy groups.

Functional Group Diversity: Boronate esters (e.g., N-cyclopropyl-2-(3-boronophenyl)acetamide) enable Suzuki-Miyaura cross-coupling, expanding utility in medicinal chemistry . Nitro groups (meta or para) enhance electrophilicity, making such compounds intermediates for further functionalization (e.g., reduction to amines) .

Biological and Material Applications :

- While biological data are absent in the evidence, tetrazole and nitro groups are associated with pharmaceutical activity (e.g., antimicrobial, antiviral). The cyclopropyl group may improve metabolic stability .

- Hydrogen-bonding patterns (e.g., N–H⋯O in nitro derivatives) influence crystal packing, relevant to material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.